Nalbuphine hydrochloride,dihydrate
Description
Classification within Opioid Receptor Ligands
Nalbuphine (B1235481) hydrochloride dihydrate is classified as a mixed agonist-antagonist opioid receptor ligand. usdoj.gov Its mechanism of action involves complex interactions with various opioid receptor subtypes. pediatriconcall.com Primarily, it functions as an agonist at kappa-opioid receptors (KOR) and an antagonist at mu-opioid receptors (MOR). pfizermedical.comnih.gov Some in vitro studies and pharmacological guides also describe it as a partial agonist at mu and delta (DOR) receptors, highlighting the complexity of its receptor interaction profile. guidetopharmacology.org This dual action allows it to produce analgesia through the kappa receptor while simultaneously blocking or reversing the effects of mu-receptor agonists like morphine or fentanyl. pfizermedical.compatsnap.com
The table below summarizes the receptor activity profile of Nalbuphine.
| Receptor Type | Pharmacological Action | Source |
|---|---|---|
| Kappa-Opioid Receptor (KOR) | Agonist | pediatriconcall.compfizermedical.comnih.gov |
| Mu-Opioid Receptor (MOR) | Antagonist / Partial Agonist | pfizermedical.comguidetopharmacology.orgpatsnap.com |
Structural Relationship to Morphinan (B1239233) Derivatives: Naloxone and Oxymorphone
Nalbuphine is a derivative of the morphinan ring system, the core structure of many opioids. nih.gov It is structurally analogous to both oxymorphone, a powerful mu-opioid agonist, and naloxone, a potent mu-opioid antagonist. usdoj.govguidetopharmacology.org The key structural difference lies in the N-substituent on the piperidine (B6355638) ring. While oxymorphone has an N-methyl group, nalbuphine has an N-cyclobutylmethyl group. This same N-cyclobutylmethyl group is also found on nalbuphone, a related compound. researchgate.netsci-hub.se Naloxone, in contrast, features an N-allyl group. sci-hub.se
The synthesis of nalbuphine often begins with oxymorphone. researchgate.netresearchgate.net The process involves the N-demethylation of oxymorphone to create the intermediate noroxymorphone (B159341), which is then alkylated with a cyclobutylmethyl group to yield nalbuphone. researchgate.net A final reduction step converts the ketone at the C-6 position of nalbuphone to a hydroxyl group, resulting in nalbuphine. researchgate.netsci-hub.se This synthetic pathway underscores the close structural and chemical ties between these morphinan derivatives.
The following table provides a structural comparison.
| Compound | Key N-Substituent | Relationship to Nalbuphine |
|---|---|---|
| Nalbuphine | Cyclobutylmethyl | - |
| Oxymorphone | Methyl | Precursor in synthesis researchgate.netsci-hub.se |
| Naloxone | Allyl | Structurally similar antagonist usdoj.gov |
Current Research Landscape and Gaps in Understanding Nalbuphine Hydrochloride Dihydrate
The current research landscape for nalbuphine extends beyond its analgesic properties. Recent studies are exploring its potential in novel therapeutic areas and delivery systems. For instance, research has investigated its efficacy in managing opioid-induced pruritus (itching) and chronic cough associated with idiopathic pulmonary fibrosis. nih.gov There is also active development of new formulations, such as inhalable spray-dried nalbuphine powders, aimed at improving bioavailability and providing alternative administration routes for research purposes. bohrium.com
Ongoing clinical research is evaluating its pharmacokinetics and safety in specific patient populations, such as individuals with end-stage renal disease undergoing hemodialysis who suffer from uremic pruritus. clinicaltrials.gov
Despite decades of study, gaps in the understanding of nalbuphine remain. A complete picture of its variable efficacy as a mu-receptor agonist in different tissues and under various pathological conditions is still emerging. nih.gov The full therapeutic potential and mechanisms of its kappa-agonist activity in different pain states and other conditions are not completely elucidated. Further research is needed to explore these nuances and to fully characterize the compound's complex pharmacological profile. researchgate.net
Structure
3D Structure of Parent
Properties
Molecular Formula |
C21H32ClNO6 |
|---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
(4R,4aS,7S,7aR,12bS)-3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;dihydrate;hydrochloride |
InChI |
InChI=1S/C21H27NO4.ClH.2H2O/c23-14-5-4-13-10-16-21(25)7-6-15(24)19-20(21,17(13)18(14)26-19)8-9-22(16)11-12-2-1-3-12;;;/h4-5,12,15-16,19,23-25H,1-3,6-11H2;1H;2*1H2/t15-,16+,19-,20-,21+;;;/m0.../s1 |
InChI Key |
RNHFGPXTKSIENU-KXNFBVDOSA-N |
Isomeric SMILES |
C1CC(C1)CN2CC[C@]34[C@@H]5[C@H](CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O)O.O.O.Cl |
Canonical SMILES |
C1CC(C1)CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O.O.O.Cl |
Origin of Product |
United States |
Synthetic Chemistry and Derivatization of Nalbuphine Hydrochloride Dihydrate
Advanced Synthetic Pathways and Methodologies
The synthesis of nalbuphine (B1235481), chemically known as (-)-17-(cyclobutylmethyl)-4,5α-epoxymorphinan-3,6α,14-triol, has evolved significantly, moving from classical multi-step procedures to more efficient and scalable methods. These advancements focus on improving yield, purity, and stereochemical control while minimizing environmental impact.
Improved Kilogram-Scale Synthesis Techniques
The process begins with the reaction of noroxymorphone (B159341) hydrochloride with cyclobutanecarboxaldehyde (B128957) in a mixture of dimethyl sulfoxide (B87167) (DMSO) and acetic acid. nih.gov Following the formation of the intermediate, a specialized reducing agent is added. The crude nalbuphine obtained from this large-scale process exhibits high purity (up to 99.79%), often requiring only a simple recrystallization step from a methanol (B129727)/water mixture, sometimes with an activated carbon treatment for decolorization, to achieve the final high-purity product. nih.gov
One-Pot Chemical Transformations and Epimer Control
A key challenge in nalbuphine synthesis is the stereoselective reduction of the 6-keto group to the desired 6α-hydroxyl epimer, as the formation of the 6β-epimer impurity can complicate purification. nih.gov Significant progress has been made through the development of one-pot procedures that combine N-alkylation and stereoselective reduction.
Another one-pot strategy involves the use of an oxazolidine (B1195125) intermediate derived from oxymorphone. This intermediate, temporarily protected at the O-3 and C-6 positions, reacts with Grignard reagents like cyclobutylmagnesium chloride to directly yield N-substituted derivatives, which are then converted to nalbuphine in a one-pot sequence. researchgate.net
Derivatization from Precursor Opiate Alkaloids (e.g., Thebaine, Oripavine)
Nalbuphine is a semi-synthetic opioid, and its manufacture relies on precursor alkaloids isolated from the opium poppy.
From Thebaine: Thebaine is a common starting material for a variety of opioids, including nalbuphine. guidetopharmacology.org A typical synthetic route involves the conversion of thebaine to noroxymorphone, which serves as the key intermediate. nih.govnih.gov One documented pathway proceeds through the following steps with associated yields:
Oxidation of thebaine to oxycodone (80% yield). nih.gov
Conversion of oxycodone to oxymorphone in an acidic medium (55% yield). nih.gov
N-demethylation of oxymorphone to yield noroxymorphone. nih.gov
Alkylation of noroxymorphone with cyclobutylmethyl bromide to produce nalbuphone (82% yield). nih.gov
Reduction of the 6-keto group of nalbuphone to the 6α-hydroxyl of nalbuphine (75% yield). nih.gov
| Starting Material | Key Intermediate | Reported Overall Yield | Number of Steps (from intermediate) | Key Features |
|---|---|---|---|---|
| Noroxymorphone | N/A | 60.4% | 1 (One-Pot) | Kilogram-scale, excellent epimer control (0.08% β-epimer). nih.govresearchgate.net |
| Thebaine | Noroxymorphone | Not Reported | ~5 | Multi-step process involving oxidation and N-demethylation. nih.gov |
| Oripavine | N-cyclobutylmethyl nororipavine | 45% | 5 | Shorter route, avoids some toxic reagents. researchgate.net |
N-Demethylation Approaches in Morphinan (B1239233) Synthesis
The replacement of the N-methyl group of natural opiates like morphine or thebaine is a critical transformation in the synthesis of nalbuphine and other semi-synthetic opioids. dntb.gov.ua Several methods have been developed, each with distinct advantages and disadvantages.
Von Braun Reaction: One of the oldest methods involves the use of cyanogen (B1215507) bromide (CNBr). mdpi.comdntb.gov.ua This reaction, however, poses significant toxicity and environmental concerns, prompting the search for safer alternatives. mdpi.comnih.gov
Chloroformate Reagents: A widely used industrial method involves reacting the tertiary amine with a chloroformate, such as ethyl chloroformate or vinyl chloroformate, to form a carbamate (B1207046) intermediate. nih.govdntb.gov.uanih.govdrugbank.com This intermediate is then hydrolyzed under vigorous conditions to yield the desired secondary amine (the "nor" derivative). drugbank.com
Palladium-Catalyzed Oxidation: More modern approaches include palladium-catalyzed oxidative demethylation, which offers a practical route to normorphine products. wikipedia.org
Electrochemical Methods: A sustainable and reagent-free approach involves the anodic oxidation of the tertiary amine. nih.gov This electrochemical method generates an iminium ion intermediate that can be readily hydrolyzed to the target nor-opioid in very good yields, avoiding the use of hazardous chemicals like cyanogen bromide or chloroformates. nih.gov
N-Oxide Intermediates: Another strategy proceeds through the formation of an N-oxide, which is then subjected to demethylation using reagents like iron(II) sulfate (B86663) or by reaction with a transition metal in a zero oxidation state. drugbank.commdpi.com
| Method | Key Reagent(s) | Key Characteristics |
|---|---|---|
| Von Braun Reaction | Cyanogen Bromide (CNBr) | Effective but highly toxic. mdpi.comdntb.gov.ua |
| Chloroformate Method | Ethyl Chloroformate, Vinyl Chloroformate | Common industrial process; forms a carbamate intermediate. nih.govdrugbank.com |
| Electrochemical Oxidation | None (Anodic Oxidation) | Reagent-free, sustainable, good yields. nih.gov |
| N-Oxide Reduction | FeSO₄ or Transition Metals (e.g., Fe(0)) | Proceeds via an N-oxide intermediate. drugbank.commdpi.com |
| Thiolate Demethylation | Sodium Thiolates | Used for demethylating quaternary ammonium (B1175870) salts. researchgate.netmdpi.com |
Design and Synthesis of Nalbuphine Hydrochloride Dihydrate Derivatives
Chemical modification of the nalbuphine scaffold is pursued to create derivatives with altered pharmacological properties, such as improved bioavailability or extended duration of action.
Prodrug Strategies and Chemical Modifications
A primary strategy for modifying nalbuphine's properties is through the creation of prodrugs. Prodrugs are inactive or less active molecules that are converted into the active parent drug in vivo. This approach is often used to overcome pharmacokinetic limitations like poor oral bioavailability or a short half-life. mdpi.com
Ester Prodrugs: A successful approach has been the synthesis of ester prodrugs by modifying one of nalbuphine's hydroxyl groups. These lipophilic prodrugs are designed for slow hydrolysis, leading to a sustained release of the active nalbuphine.
Nalbuphine Pivalate: This ester prodrug was synthesized and, when administered to rats, demonstrated a significantly prolonged analgesic duration of 30 hours, compared to just 2 hours for nalbuphine hydrochloride. nih.gov
Nalbuphine Arachidicate: Another long-acting ester prodrug, nalbuphine arachidicate, showed an even more extended analgesic effect, lasting for 78 hours in rats compared to the 2-hour duration of the parent drug. tmu.edu.tw
Glucuronide Derivatives: Inspired by morphine metabolism, where the 6-glucuronide metabolite is a potent analgesic, nalbuphine glucuronide derivatives have been synthesized and evaluated. nih.gov
Nalbuphine-3-glucuronide (N3G) and Nalbuphine-6-glucuronide (N6G): These derivatives were synthesized using Schmidt's glycosylation. Pharmacodynamic studies revealed that N6G, in particular, exerted a significantly higher antinociceptive potency (at least three-fold) and a longer analgesic duration (five-fold) than nalbuphine itself. nih.gov
These findings highlight that targeted chemical modification of the nalbuphine structure, particularly through esterification or glycosylation at the hydroxyl groups, is a viable strategy for developing long-acting analgesics.
Novel Analog Synthesis for Receptor Selectivity Studies
The quest for opioid ligands with tailored receptor selectivity has spurred the synthesis of novel nalbuphine analogs. These studies primarily focus on modifying specific functional groups of the nalbuphine molecule to probe their influence on binding affinity at the µ (mu), δ (delta), and κ (kappa) opioid receptors. A significant area of investigation involves the modification of the phenolic hydroxyl group on the A-ring and the manipulation of the furan (B31954) ring (dihydrofuran ether bridge). These modifications are based on the hypothesis that these regions of the molecule play a crucial role in receptor interaction and the determination of the agonist versus antagonist properties at different receptor subtypes.
Detailed research has explored the replacement of the phenolic -OH group with a carboxamido group and the opening of the furan ring to generate analogs with potentially altered receptor binding profiles. nih.gov This approach is grounded in the idea that the carboxamide group can act as a hydrogen bond acceptor or donor, and that the conformational flexibility introduced by opening the furan ring can influence how the ligand fits into the binding pocket of the opioid receptors. nih.gov
In one such study, two key analogs of nalbuphine were synthesized: a furan ring "open" derivative (3-desoxy-3-carboxamido-4-hydroxy nalbuphine) and a furan ring "closed" derivative (3-desoxy-3-carboxamidonalbuphine). nih.gov The synthesis of the "open" analog involved the reduction of a keto derivative, while the "closed" analog was also derived from a modified intermediate. nih.gov These synthetic efforts provided a platform to systematically evaluate the impact of these structural changes on opioid receptor affinity.
The binding affinities of these novel analogs were determined using radioligand displacement assays and compared to that of the parent compound, nalbuphine. nih.gov The results of these studies provide valuable insights into the structure-activity relationships (SAR) of the nalbuphine scaffold. For instance, the "closed" carboxamide analog of nalbuphine demonstrated a surprising increase in affinity for both δ and κ receptors compared to nalbuphine itself, by factors of four-fold and six-fold, respectively, while maintaining a comparable affinity for the µ receptor. nih.gov Conversely, the "open" analog of the nalbuphine derivative showed a significant 20-fold decrease in affinity for the κ receptor when compared to its "closed" counterpart. nih.gov These findings highlight the complex interplay between the different structural elements of the nalbuphine molecule and their contribution to receptor selectivity.
The table below summarizes the research findings from the comparative binding affinity studies of these nalbuphine analogs.
| Compound | Modification | μ Receptor Affinity (Ki, nM) | δ Receptor Affinity (Ki, nM) | κ Receptor Affinity (Ki, nM) |
|---|---|---|---|---|
| Nalbuphine | Parent Compound | 0.5 | 60 | 29 |
| 3-desoxy-3-carboxamidonalbuphine ("closed" analog) | Phenolic -OH replaced with carboxamide; furan ring intact | Data not specified | ~15 | ~4.8 |
| 3-desoxy-3-carboxamido-4-hydroxy nalbuphine ("open" analog) | Phenolic -OH replaced with carboxamide; furan ring opened | Data not specified | Data not specified | ~96 |
Molecular and Receptor Pharmacology of Nalbuphine Hydrochloride Dihydrate
Opioid Receptor Binding Kinetics and Affinity Profiling
Nalbuphine's pharmacological actions are dictated by its binding to and interaction with various opioid receptor subtypes in the central nervous system (CNS).
Mu (µ), Kappa (κ), and Delta (δ) Opioid Receptor Interactions
Nalbuphine (B1235481) exhibits a complex interaction profile with the primary opioid receptors: mu (µ), kappa (κ), and delta (δ). It functions as an antagonist at the µ-opioid receptor and as an agonist at the κ-opioid receptor. tci-thaijo.orgresearchgate.net Its interaction with the δ-opioid receptor is considered to be partial agonism. guidetopharmacology.org This mixed functionality means that while it blocks or reverses the effects of other opioids at the µ-receptor, it simultaneously activates the κ-receptor. tci-thaijo.orgnih.gov
Quantification of Binding Affinities (Ki Values)
The affinity of nalbuphine for each opioid receptor subtype can be quantified by its equilibrium dissociation constant (Ki). A lower Ki value indicates a higher binding affinity. In displacement studies using rat brain homogenates, nalbuphine demonstrated the highest affinity for µ-receptors, followed by κ-receptors, and then δ-receptors. nih.gov
A study using a single binding assay in a cell membrane preparation expressing the recombinant human µ-opioid receptor found nalbuphine to be in the Ki range of 1–100 nM. zenodo.org Another study reported specific Ki values, showing a high affinity for the µ-receptor (0.5 nM), with progressively lower affinities for the κ-receptor (29 nM) and the δ-receptor (60 nM). nih.gov
The binding of radiolabeled nalbuphine ([3H]nalbuphine) in guinea pig forebrain sections was found to be saturable, with a curvilinear profile suggesting the presence of two distinct binding sites with apparent dissociation constant (Kd) values of 0.5 nM and 12 nM. nih.gov
Interactive Data Table: Nalbuphine Opioid Receptor Binding Affinities
| Receptor Subtype | Ki Value (nM) | Reference |
| Mu (µ) | 0.5 | nih.gov |
| Kappa (κ) | 29 | nih.gov |
| Delta (δ) | 60 | nih.gov |
Note: Ki values represent the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value signifies a stronger binding affinity.
Autoradiographic Localization of Binding Sites in Central Nervous System Tissues
In vitro light microscopic autoradiography has been employed to visualize the distribution of nalbuphine binding sites within the CNS. nih.gov These studies have shown that the distribution of [3H]nalbuphine binding sites corresponds well with the known locations of µ and κ opioid receptors. nih.gov
High concentrations of [3H]nalbuphine binding sites are found in areas of the CNS that are crucial for mediating analgesia. nih.gov These regions include the deep layers of the cerebral cortex, laminae I and II of the spinal cord, the substantia gelatinosa of the trigeminal nerve, the periaqueductal gray, and various thalamic nuclei. nih.gov Autoradiographic studies in guinea pig brain and monkey spinal cord sections revealed that nalbuphine could completely displace the binding of radioligands at both µ and κ receptors, while not significantly affecting binding at δ receptors. nih.gov
Agonist, Partial Agonist, and Antagonist Activity at Opioid Receptor Subtypes
Nalbuphine's clinical effects are a direct result of its mixed agonist, partial agonist, and antagonist activities at different opioid receptor subtypes. tci-thaijo.orgresearchgate.net
Kappa Opioid Receptor Agonism
Nalbuphine acts as a full agonist at κ-opioid receptors. guidetopharmacology.orgmdpi.com Activation of these receptors is associated with analgesia. youtube.com The analgesic properties of nalbuphine are primarily mediated through its agonist activity at these κ-receptors. researchgate.net This interaction is thought to inhibit the release of pain-mediating neurotransmitters like substance P and exert postsynaptic inhibitory effects on neurons within the spinothalamic tract, which is responsible for transmitting pain signals. cancer.gov
Mu Opioid Receptor Antagonism and Partial Agonism
At the µ-opioid receptor, nalbuphine primarily functions as an antagonist. tci-thaijo.orgresearchgate.netpharmacytimes.com This means it blocks the receptor, preventing other µ-agonists, such as morphine, from binding and exerting their effects. pharmacytimes.com This antagonistic action is responsible for nalbuphine's ability to reverse respiratory depression induced by µ-agonist opioids. pharmacytimes.comnih.gov
Some studies also describe nalbuphine as a weak partial agonist at the µ-opioid receptor. mdpi.com This suggests that it can produce a submaximal response at this receptor. mdpi.com In cultured cells, nalbuphine has been shown to both stimulate [35S]GTPγS binding mediated by the µ-opioid receptor and inhibit DAMGO-stimulated [35S]GTPγS binding, further illustrating its complex interaction with this receptor. mdpi.com Due to its antagonist properties at the µ-receptor, nalbuphine may precipitate withdrawal symptoms in individuals physically dependent on µ-opioid agonists. pharmacytimes.comnih.gov
Delta and Sigma Opioid Receptor Interactions
Nalbuphine's interaction with delta (δ) and sigma (σ) opioid receptors is characterized by a significantly lower affinity compared to its interaction with mu (μ) and kappa (κ) receptors. In displacement studies using rat brain homogenates, nalbuphine demonstrated a low affinity for δ-opioid receptors. nih.gov Specifically, the binding affinity (Ki) of nalbuphine for the delta receptor was determined to be 60 nM, which is considerably lower than its affinity for mu (0.5 nM) and kappa (29 nM) receptors. nih.gov Autoradiographic studies further support this, showing that at a concentration of 300 nM, nalbuphine did not significantly alter binding at delta receptors, while it completely displaced ligands at mu and kappa receptors. nih.gov
Competition at the sigma receptor by nalbuphine is also weak. nih.gov Its inhibition constant (Ki) at the sigma receptor is approximately 0.5 microM (or 500 nM). nih.gov This indicates a much lower potency for the sigma receptor compared to its primary opioid receptor targets. While sigma receptors were once considered a type of opioid receptor, they are now understood to be distinct, non-opioid receptors that can be targets for psychomimetic drugs. painphysicianjournal.com
| Receptor | Binding Affinity (Ki) | Reference |
|---|---|---|
| Mu (μ) | 0.5 nM | nih.gov |
| Kappa (κ) | 29 nM | nih.gov |
| Delta (δ) | 60 nM | nih.gov |
| Sigma (σ) | ~500 nM | nih.gov |
Intracellular Signaling Pathways and Functional Selectivity
G-Protein Coupling Mechanisms
The intracellular effects of nalbuphine are initiated by its interaction with G-protein coupled receptors (GPCRs), specifically the μ- and κ-opioid receptors. Upon binding, these receptors undergo a conformational change, which in turn activates associated intracellular heterotrimeric G-proteins. nih.gov Nalbuphine functions as a partial agonist at the κ-opioid receptor and an antagonist at the μ-opioid receptor. frontiersin.org
As a κ-agonist, nalbuphine binding stimulates the associated G-protein, leading to downstream signaling cascades that produce its analgesic effects. nih.gov This activation typically involves the inhibition of adenylyl cyclase, which reduces intracellular levels of cyclic AMP (cAMP), and the modulation of ion channels. painphysicianjournal.com As a μ-antagonist, nalbuphine binds to the μ-opioid receptor but does not provoke the same active conformational change, thereby blocking the receptor from being activated by endogenous or exogenous μ-agonists. This dual activity is mediated through these G-protein coupling mechanisms and is fundamental to nalbuphine's mixed agonist-antagonist pharmacological profile. frontiersin.org
Beta-Arrestin Recruitment and Biased Agonism Research
The concept of biased agonism, or functional selectivity, posits that a ligand can preferentially activate one of several downstream signaling pathways over others. nih.gov For opioid receptors, the two primary pathways are G-protein signaling and β-arrestin-mediated signaling. mdpi.com It is hypothesized that G-protein activation is primarily responsible for the therapeutic analgesic effects of opioids, while the recruitment of β-arrestin is linked to adverse effects and the development of tolerance. mdpi.commdpi.com
Ligands that selectively promote G-protein signaling with minimal β-arrestin recruitment are termed G-protein-biased agonists. frontiersin.org Research into biased agonism for κ-opioid receptors is an active area, with the goal of developing analgesics that have fewer of the side effects associated with strong κ-receptor activation. frontiersin.orgnih.gov While nalbuphine is classified as a κ-opioid partial agonist, the specifics of its bias profile—the degree to which it favors G-protein coupling over β-arrestin recruitment—are a subject of ongoing research. The development of G-protein-biased κ-agonists represents a strategy to potentially improve the therapeutic window of this class of analgesics, moving beyond the partial agonism mechanism of drugs like nalbuphine. frontiersin.org
Receptor Desensitization and Downregulation Phenomena
Prolonged exposure to an agonist can lead to receptor desensitization and downregulation, cellular mechanisms that contribute to the development of tolerance. frontiersin.orgnih.gov Desensitization involves the uncoupling of the receptor from its G-protein, often mediated by receptor phosphorylation and β-arrestin binding, which attenuates the signaling response. jneurosci.orgnih.gov Downregulation is a more long-term process involving the reduction of the total number of receptors on the cell surface through internalization and subsequent degradation rather than recycling back to the membrane. mdpi.com
Studies have indicated that nalbuphine can influence these processes. Chronic morphine treatment has been shown to impair the ability of high-efficacy opioids to mediate receptor uncoupling and internalization. jneurosci.org In animal models of bone cancer pain, nalbuphine therapy was observed to decrease the expression of κ-receptor protein and mRNA at the spinal cord level. It also downregulated μ-receptor protein expression without a significant effect on its mRNA levels. Interestingly, the co-administration of a low dose of nalbuphine with morphine was found to alleviate the morphine-induced downregulation of both μ- and κ-opioid receptors. mdpi.com This suggests a complex interplay where nalbuphine can modulate the adaptive changes in receptor density that occur with continuous opioid exposure.
| Condition | Effect on μ-Opioid Receptor (MOR) | Effect on κ-Opioid Receptor (KOR) | Reference |
|---|---|---|---|
| Nalbuphine Therapy | Downregulates protein expression | Decreases protein and mRNA expression | mdpi.com |
| Morphine Therapy | Decreases protein and mRNA expression | Decreases protein expression | mdpi.com |
| Nalbuphine + Morphine Co-administration | Alleviates morphine-induced downregulation | Alleviates morphine-induced downregulation | mdpi.com |
Preclinical Pharmacokinetics and Metabolism of Nalbuphine Hydrochloride Dihydrate
Comparative Pharmacokinetic Profiles Across Animal Species
The preclinical pharmacokinetic profile of nalbuphine (B1235481) has been investigated across various animal species, revealing significant variability in its absorption, distribution, metabolism, and excretion. These studies are crucial for understanding the disposition of the compound and for the extrapolation of data to clinical settings.
The absorption of nalbuphine is rapid following parenteral administration, although the rate can be influenced by the specific route.
In C57BL/6 mice, nalbuphine was absorbed more quickly when administered subcutaneously, with a time to maximum plasma concentration (Tmax) of 5 minutes. nih.govnih.gov Intraperitoneal administration in the same species resulted in a slightly slower absorption, with a Tmax of 10 minutes. nih.govnih.gov When administered intraperitoneally, nalbuphine is primarily absorbed by mesenteric blood vessels, leading to first-pass metabolism in the liver before reaching systemic circulation. nih.gov
Studies in Hispaniolan Amazon parrots demonstrated high bioavailability after intramuscular injection. dntb.gov.uaavma.orgnih.gov The fraction of the dose absorbed was high (1.03) after intramuscular administration, and the peak plasma concentration was reached rapidly. dntb.gov.uanih.govresearchgate.net In rats, the Tmax after oral administration ranges from 15 to 30 minutes. researchgate.net
| Animal Species | Administration Route | Tmax |
|---|---|---|
| Mouse (C57BL/6) | Subcutaneous | 5 minutes nih.govnih.gov |
| Mouse (C57BL/6) | Intraperitoneal | 10 minutes nih.govnih.gov |
| Rat | Oral | 15-30 minutes researchgate.net |
The volume of distribution (Vd) of nalbuphine indicates its degree of tissue penetration and varies considerably among species. In Hispaniolan Amazon parrots, the volume of distribution was 2.01 L/kg after intravenous (IV) administration. dntb.gov.uaavma.orgnih.govresearchgate.net This is smaller than the Vd observed in rats and dogs, which is greater than 10 L/kg. avma.org In rabbits, the Vd has been reported to be between 0.32 to 0.5 L/kg. avma.org
A study in mice showed a greater apparent volume of distribution following intraperitoneal injection (37,930 mL/kg) compared to subcutaneous injection (24,939 mL/kg). nih.gov Research in rats has also investigated tissue accumulation, particularly in the brain and liver. One study indicated that hyperlipidemia could increase serum-normalized brain and liver concentrations of nalbuphine at steady state, suggesting a role for lipoproteins in tissue uptake. mdpi.com Nalbuphine is also a known substrate for P-glycoprotein, an efflux transporter that limits its penetration through the blood-brain barrier. mdpi.com
| Animal Species | Administration Route | Volume of Distribution (Vd) |
|---|---|---|
| Hispaniolan Amazon Parrot | Intravenous | 2.01 L/kg avma.orgnih.gov |
| Mouse | Intraperitoneal | 37.93 L/kg nih.gov |
| Mouse | Subcutaneous | 24.94 L/kg nih.gov |
| Rabbit | Not Specified | 0.32 - 0.5 L/kg avma.org |
| Rat | Not Specified | >10 L/kg avma.org |
| Dog | Not Specified | >10 L/kg avma.org |
Nalbuphine is subject to rapid clearance, primarily through hepatic metabolism. mdpi.com The rate of clearance shows marked interspecies differences. In Hispaniolan Amazon parrots, nalbuphine was rapidly eliminated with a clearance of 69.95 mL/min/kg after IV administration. dntb.gov.uaavma.orgnih.govresearchgate.net This is slower than the clearance reported in rats (117 mL/min/kg) and young rabbits (82.2 mL/min/kg). avma.org
In mice, clearance was more rapid after intraperitoneal administration (27,901 mL/h/kg) compared with subcutaneous administration (15,138 mL/h/kg). nih.gov These findings suggest that the route of administration significantly impacts the elimination rate, likely due to the first-pass effect following intraperitoneal delivery. nih.gov
| Animal Species | Administration Route | Clearance Rate |
|---|---|---|
| Mouse | Intraperitoneal | 27,901 mL/h/kg nih.gov |
| Mouse | Subcutaneous | 15,138 mL/h/kg nih.gov |
| Hispaniolan Amazon Parrot | Intravenous | 69.95 mL/min/kg avma.orgnih.gov |
| Rat | Not Specified | 117 mL/min/kg avma.org |
| Rabbit (young) | Not Specified | 82.2 mL/min/kg avma.org |
The terminal half-life (t½) of nalbuphine is generally short across species, consistent with its rapid clearance. However, the exact duration varies significantly. The shortest reported half-life is in Hispaniolan Amazon parrots, at 0.33 hours after IV administration and 0.35 hours after intramuscular administration. nih.govdntb.gov.uanih.govresearchgate.net
Other reported half-life values include 0.68 hours in calves, 0.93 hours in rats, and 0.94 hours (intraperitoneal) to 1.12 hours (subcutaneous) in mice. nih.gov Longer half-lives have been observed in dogs (1.2 hours) and rabbits (2.4 hours). nih.gov This variability underscores the differences in metabolic capacity and elimination pathways among species. avma.org
| Animal Species | Administration Route | Terminal Half-Life (hours) |
|---|---|---|
| Hispaniolan Amazon Parrot | Intravenous | 0.33 dntb.gov.uanih.gov |
| Hispaniolan Amazon Parrot | Intramuscular | 0.35 dntb.gov.uanih.gov |
| Calf | Not Specified | 0.68 nih.gov |
| Rat | Not Specified | 0.93 nih.gov |
| Mouse | Intraperitoneal | 0.94 nih.govnih.gov |
| Mouse | Subcutaneous | 1.12 nih.govnih.gov |
| Dog | Not Specified | 1.2 nih.gov |
| Rabbit | Not Specified | 2.4 nih.govresearchgate.net |
Biotransformation Pathways and Enzymatic Contributions
Nalbuphine undergoes extensive biotransformation, primarily in the liver. researchgate.netmdpi.comnih.gov The metabolic pathways involve both Phase I and Phase II reactions. Approximately 75% of nalbuphine is metabolized by UDP-glucuronosyltransferases (UGTs) in Phase II reactions, while the remaining 25% is metabolized by Cytochrome P450 (CYP) enzymes in Phase I reactions. researchgate.netmdpi.com
Phase I metabolism of xenobiotics is largely catalyzed by the CYP enzyme family, which introduces or exposes functional groups on the parent compound, typically through oxidation, reduction, or hydrolysis. mdpi.commdpi.com These reactions generally prepare the molecule for subsequent Phase II conjugation. researchgate.net
In the case of nalbuphine, Phase I metabolism is a less dominant but significant pathway. researchgate.netmdpi.com In vitro studies using recombinant human CYP enzymes have identified specific isozymes responsible for the oxidation of nalbuphine. researchgate.netnih.gov CYP2C9 and CYP2C19 are the primary CYP isozymes involved in the formation of hydroxylated metabolites, namely 3'-hydroxylnalbuphine and 4'-hydroxylnalbuphine. researchgate.net These two enzymes are key contributors to the Phase I biotransformation of numerous clinically used drugs. nih.gov
Phase II Metabolism: UDP-Glucuronosyltransferase (UGT) Isozyme Activity
The metabolism of nalbuphine is predominantly characterized by Phase II conjugation reactions, with glucuronidation being a major pathway. upol.cz This process is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. upol.czdrughunter.com Approximately 75% of nalbuphine is metabolized by UGTs, while the remaining 25% undergoes Phase I metabolism by cytochrome P450 enzymes. researchgate.netmdpi.com
In vitro studies using human liver microsomes and recombinant human UGTs have identified several key isozymes responsible for nalbuphine's glucuronidation. The primary enzymes involved are UGT2B7, UGT1A3, and UGT1A9. researchgate.net UGT2B7 is uniquely responsible for producing the nalbuphine-6-glucuronide metabolite. researchgate.net Other research has also highlighted the role of UGT1A8 and UGT2B7 in this process. nih.govnih.gov The involvement of multiple UGT isozymes underscores the compound's extensive Phase II metabolism.
Table 1: UGT Isozymes Involved in Nalbuphine Glucuronidation
| UGT Isozyme | Role in Nalbuphine Metabolism | Metabolite Produced | Source |
|---|---|---|---|
| UGT2B7 | Primary isozyme | Nalbuphine-6-glucuronide | researchgate.netnih.gov |
| UGT1A3 | Primarily responsible for glucuronidation | Nalbuphine glucuronide | researchgate.net |
| UGT1A9 | Primarily responsible for glucuronidation | Nalbuphine glucuronide | researchgate.net |
| UGT1A8 | Involved in glucuronidation | Nalbuphine glucuronide | nih.gov |
Identification and Characterization of Metabolites
Both Phase I (hydroxylated) and Phase II (glucuronidated) metabolites of nalbuphine have been identified and characterized in preclinical and human studies. Following incubation with human liver microsomes, several key metabolites have been isolated. researchgate.net
The main metabolites include:
Hydroxylated Conjugates : Phase I metabolism, primarily via CYP2C9 and CYP2C19, leads to the formation of monohydroxylated metabolites, namely 3'-hydroxylnalbuphine and 4'-hydroxylnalbuphine. researchgate.netresearchgate.netmdpi.com
Glucuronidated Conjugates : Phase II metabolism results in the direct conjugation of nalbuphine to form nalbuphine-3-β-d-glucuronide and nalbuphine-6-β-d-glucuronide. researchgate.netmdpi.com
Other Metabolites : Studies have also identified nornalbuphine and 6-ketonalbuphine. nih.gov More recently, a previously uncharacterized major tri-oxidized metabolite, identified as (N-[4-hydroxy-3-methylene-butanoic acid]-nornalbuphine), designated M1, has been isolated. mdpi.com In plasma, the 3-beta glucuronide (M5) and 4′-hydroxy nalbuphine (M3) are the major circulating metabolites. mdpi.com
Table 2: Characterized Metabolites of Nalbuphine
| Metabolite Name | Metabolic Pathway | Precursor | Key Enzymes | Source |
|---|---|---|---|---|
| 3'-hydroxylnalbuphine (M4) | Phase I (Oxidation) | Nalbuphine | CYP2C9, CYP2C19 | researchgate.netresearchgate.netmdpi.com |
| 4'-hydroxylnalbuphine (M3) | Phase I (Oxidation) | Nalbuphine | CYP2C9, CYP2C19 | researchgate.netresearchgate.netmdpi.com |
| Nalbuphine-3-β-d-glucuronide (M5) | Phase II (Glucuronidation) | Nalbuphine | UGTs (e.g., UGT1A8, UGT1A3) | researchgate.netmdpi.com |
| Nalbuphine-6-β-d-glucuronide | Phase II (Glucuronidation) | Nalbuphine | UGT2B7 | researchgate.netresearchgate.netmdpi.com |
| Nornalbuphine | Phase I (N-dealkylation) | Nalbuphine | Not specified | nih.gov |
| 6-ketonalbuphine | Phase I (Oxidation) | Nalbuphine | Not specified | nih.gov |
| (N-[4-hydroxy-3-methylene-butanoic acid]-nornalbuphine) (M1) | Phase I (Tri-oxidation) | Nalbuphine | Not specified | mdpi.com |
Enterohepatic Recirculation Mechanisms
Nalbuphine and its metabolites undergo significant enterohepatic recirculation, a process that influences the drug's pharmacokinetic profile, particularly after oral administration. mdpi.comuark.edu This mechanism is characterized by the excretion of the drug and its conjugates into the bile, followed by their reabsorption from the intestine. researchgate.net
The process for nalbuphine involves the secretion of its glucuronidated metabolites from the liver via the gallbladder into the duodenum. nih.gov In the intestine, bacterial glucuronidases hydrolyze the glucuronide conjugates, releasing the parent nalbuphine molecule. nih.gov This free nalbuphine is then available for reabsorption back into the portal circulation, completing the cycle. nih.govresearchgate.net This recycling is a distribution pathway, not a clearance pathway, and contributes to the appearance of multiple peaks in the plasma concentration-time profile and a longer apparent half-life, especially with oral dosing. mdpi.comnih.govtrevitherapeutics.com
Factors Influencing Preclinical Pharmacokinetics
Impact of Disease States (e.g., Hyperlipidemia) on Drug Disposition in Animal Models
Preclinical studies in animal models have demonstrated that certain disease states can significantly alter the pharmacokinetics of nalbuphine. Hyperlipidemia, for instance, has been shown to affect the drug's absorption and distribution in rats. mdpi.comnih.gov
Following multiple doses, nalbuphine accumulation was more pronounced in the brains of hyperlipidemic rats compared to normolipidemic controls. nih.gov This was associated with increased serum-normalized brain and liver levels and delayed equilibration between serum and tissues. mdpi.com Specific correlations were observed between pharmacokinetic parameters and lipid levels:
Brain nalbuphine concentrations showed a strong negative correlation with serum triglyceride (TG) levels. mdpi.com
Liver nalbuphine levels were positively correlated with high-density lipoprotein (HDL) levels, suggesting HDL plays a role in the drug's hepatic uptake. mdpi.com
Table 3: Effect of Hyperlipidemia on Nalbuphine Pharmacokinetics in Rats
| Pharmacokinetic Parameter | Observation in Hyperlipidemic Rats | Potential Mechanism | Source |
|---|---|---|---|
| Absorption Rate (Cmax) | Reduced | Interaction with intestinal HDL-3 | nih.gov |
| Volume of Distribution (Vdss/F) | Increased | Involvement of lipoproteins in transport and tissue uptake | mdpi.comnih.gov |
| Brain Accumulation (at steady state) | Increased | Altered P-glycoprotein activity, delayed tissue equilibration | mdpi.comnih.gov |
| Tissue Equilibration | Delayed | Altered transport and distribution dynamics | mdpi.com |
Blood-Brain Barrier Permeability and Transport Mechanisms
The ability of nalbuphine to enter the central nervous system is a critical aspect of its pharmacology, and this is regulated by the blood-brain barrier (BBB). mdpi.com Nalbuphine exhibits a partial degree of penetration through the BBB. mdpi.com
A key mechanism limiting its central nervous system entry is active efflux transport mediated by P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter endogenously expressed at the BBB. mdpi.commdpi.com Nalbuphine has been identified as a P-gp substrate. mdpi.com The activity of P-gp can be influenced by various factors, including disease states like hyperlipidemia, which has been shown to decrease P-gp expression and/or activity. mdpi.com The reduced function of this efflux pump in hyperlipidemic states could explain the observed increase in nalbuphine brain accumulation in animal models, highlighting the transporter's crucial role in modulating the compound's central disposition. mdpi.comnih.gov
Preclinical Pharmacodynamics and Efficacy Studies of Nalbuphine Hydrochloride Dihydrate in Animal Models
Effects on Central Nervous System and Physiological Systems
Beyond its analgesic effects, nalbuphine (B1235481) influences the central nervous system and other physiological systems, notably producing sedation and modulating immune responses.
Nalbuphine is recognized for its sedative properties and its role as an adjuvant to anesthesia in veterinary medicine. nih.gov In dogs, nalbuphine administered alone promotes mild sedation. researchgate.net Its sedative effects are significantly enhanced when used in combination with other agents. vasg.org For example, a nalbuphine-xylazine combination provides greater sedation than xylazine (B1663881) alone in dogs, improving animal handling and comfort. researchgate.netnih.gov Similarly, when combined with acepromazine, it produces moderate sedation. researchgate.net
Nalbuphine serves as an effective enhancer for the sedative effects of tranquilizers and can be combined with various anesthetic and hypnotic agents like propofol, ketamine, and halothane. richmondvet.com.ar However, some studies note variations in its sedative profile compared to other opioids. A study in dogs found that nalbuphine caused less sedation than butorphanol (B1668111), both when administered alone and when combined with acepromazine. nih.gov
More specifically, studies on nalbuphine have revealed complex interactions with the immune system. In a mouse model of contact dermatitis, nalbuphine treatment led to a decrease in the pro-inflammatory cytokine IL-31 and an increase in the anti-inflammatory cytokine IL-10. nih.gov The same study reported that nalbuphine increased the levels of several chemokines and cytokines, such as CCL2, CXCL1, and IL-1β, and promoted a response dominated by M1-type macrophages, which suggests a role in modulating the inflammatory phase of skin healing. nih.gov
Further research in a rat model of inflammatory visceral pain demonstrated that nalbuphine can alleviate inflammation by down-regulating the NF-κB signaling pathway in the spinal cord. researchgate.net This was associated with a reduction in the levels of inflammatory factors including TNF-α, IL-1β, and IL-6. researchgate.net These findings suggest that nalbuphine's therapeutic effects may be mediated, in part, through its ability to modulate key inflammatory pathways.
Table 3: Summary of Immunomodulatory Effects of Nalbuphine in Animal Models
| Animal Model | Key Findings | Reference |
|---|---|---|
| Mouse (Contact Dermatitis) | Decreased IL-31, Increased IL-10, Increased M1 macrophage response | nih.gov |
| Rat (Inflammatory Visceral Pain) | Down-regulated NF-κB pathway, Attenuated levels of TNF-α, IL-1β, IL-6 | researchgate.net |
Influence on Neuroendocrine Axes (e.g., Hypothalamic-Pituitary-Gonadal Axis)
Nalbuphine hydrochloride, a synthetic opioid with a mixed agonist-antagonist profile, exerts distinct effects on various neuroendocrine axes, primarily through its interaction with mu (μ) and kappa (κ) opioid receptors. nih.gov These receptors are known to play a modulatory role in the hypothalamic-pituitary-adrenal (HPA) and hypothalamic-pituitary-gonadal (HPG) axes. nih.govresearchgate.net
Preclinical and clinical investigations have shown that nalbuphine can influence the secretion of several key hormones. One of the most consistently observed effects is the elevation of plasma prolactin (PRL) levels. nih.govnih.gov This increase is thought to be mediated by nalbuphine's combined mu agonist and kappa agonist activities. nih.gov In a study involving male cocaine abusers, intravenous administration of nalbuphine resulted in a significant, dose-dependent increase in prolactin. nih.gov
Conversely, nalbuphine's impact on the HPA axis hormones, such as adrenocorticotropic hormone (ACTH) and cortisol, appears to be minimal. The same study found no significant changes in ACTH and cortisol levels following nalbuphine administration. nih.govnih.gov This suggests that, unlike pure mu-opioid agonists which can stimulate the HPA axis, nalbuphine's mixed receptor profile results in a different neuroendocrine response. Furthermore, when administered with cocaine, nalbuphine was found to attenuate cocaine's stimulatory effects on ACTH and cortisol. researchgate.net Opioid use, in general, is associated with disturbances in both the HPA and HPG axes. nih.gov The endogenous opioid system typically has an inhibitory effect on these axes, and the administration of opioid antagonists can block this inhibition, leading to hormone release. researchgate.net
The table below summarizes the observed effects of nalbuphine on key neuroendocrine hormones in a study with male subjects.
| Hormone | Observed Effect | Receptor Implication | Reference Study Finding |
|---|---|---|---|
| Prolactin (PRL) | Significant, dose-dependent increase | Mu (μ) and Kappa (κ) agonist activity | Reached peak levels of 22.1 ng/ml (low dose) and 54.1 ng/ml (high dose) at 60 minutes post-administration. nih.gov |
| Adrenocorticotropic Hormone (ACTH) | No significant change | - | Levels did not change significantly after either low or high dose administration. nih.govnih.gov |
| Cortisol | No significant change | - | Levels did not change significantly after either low or high dose administration. nih.govnih.gov |
| Luteinizing Hormone (LH) | Decreased when co-administered with cocaine | Attenuation of cocaine's effects | Nalbuphine in combination with cocaine decreased LH levels. researchgate.net |
Investigation of Addiction Potential and Withdrawal Phenotypes in Animal Models
The addiction potential of nalbuphine is considered to be lower than that of pure μ-opioid receptor agonists like morphine. medcraveonline.com This is attributed to its unique pharmacology as a κ-opioid receptor agonist and a partial μ-opioid receptor antagonist. medcraveonline.com The activation of κ-receptors is associated with dysphoria, which may counteract the rewarding effects mediated by μ-receptor activation. medcraveonline.com However, despite its lower abuse liability, physical dependence and withdrawal can still occur.
Physical dependence is a state of adaptation that manifests as a withdrawal syndrome upon abrupt cessation of the drug or administration of an antagonist. drugs.com Animal models have been crucial in understanding this phenomenon. Studies show that both tolerance and physical dependence can develop with the repeated use of opioid therapy, including nalbuphine. drugs.com Tolerance is characterized by a reduced response to the drug after repeated administration, necessitating a higher dose to achieve the same effect. drugs.comnih.gov While nalbuphine's mixed receptor activity may reduce the rate of tolerance development compared to morphine, chronic administration can still lead to this adaptive state. medcraveonline.com
Rodent models are frequently used to study these effects, where dependence is induced through methods like repeated injections or subcutaneous pellet implantation. nih.gov The presence of physical dependence is then confirmed by observing withdrawal symptoms. jci.org
The withdrawal syndrome from nalbuphine involves a range of physical and affective symptoms. Due to its μ-antagonist properties, nalbuphine can precipitate withdrawal symptoms in individuals physically dependent on pure μ-agonist opioids. drugbank.comnih.gov
In animal models, withdrawal can be either spontaneous (occurring after cessation of chronic drug administration) or precipitated by an antagonist like naloxone. nih.govnih.gov Antagonist-precipitated withdrawal often produces more intense symptoms. nih.gov Rodent models of opioid withdrawal recapitulate many of the signs observed in humans, including both somatic and negative affective symptoms. nih.gov
Commonly observed withdrawal signs in animal models are summarized in the table below.
| Symptom Category | Observed Signs in Animal Models | Human Correlate |
|---|---|---|
| Somatic Signs | Body shakes / Wet dog shakes | Tremors / Chills |
| Diarrhea / Abdominal constrictions | Gastrointestinal distress / Abdominal cramps nih.gov | |
| Piloerection | Goosebumps | |
| Teeth chattering | - | |
| Ptosis (drooping eyelids) | - | |
| Sweating / Cold and damp skin medcraveonline.com | Sweating nih.gov | |
| Affective/Behavioral Signs | Increased anxiety-like behavior | Anxiety / Irritability nih.gov |
| Anhedonia (reduced pleasure-seeking) | Dysphoria / Malaise | |
| Increased escape attempts | Restlessness |
Molecular Interactions with Concomitant Substances in Preclinical Models
The co-administration of nalbuphine with other centrally-acting drugs can lead to significant pharmacodynamic interactions, primarily due to additive or synergistic effects on the central nervous system (CNS).
Preclinical and clinical data strongly indicate a risk of potentiated CNS depression when nalbuphine is used with other CNS depressants. drugs.com This class of drugs includes benzodiazepines, alcohol, other opioids, anxiolytics, sedatives, hypnotics, and general anesthetics. drugs.comdrugs.com The concomitant use can result in profound sedation, respiratory depression, coma, and potentially death. drugs.comdrugs.com The mechanism is an additive pharmacologic effect, where both substances depress CNS activity, particularly at brain stem respiratory centers. drugs.compfizermedical.com Therefore, the combination of nalbuphine and other CNS depressants is reserved for situations where alternative treatments are inadequate. drugs.comdrugs.com
Nalbuphine's interaction with cholinergic and adrenergic systems is less direct and is primarily a consequence of its action on opioid receptors, which modulate the release of various neurotransmitters. Opioid analgesics can cause a reduction in gastrointestinal motility by increasing smooth muscle tone, an effect partly mediated through cholinergic pathways in the gut. pfizermedical.com This can lead to constipation. pfizermedical.com The human bladder base also contains both cholinergic and adrenergic receptor sites, and drugs affecting these systems can alter bladder function. nih.gov Furthermore, nalbuphine's sedative effects can be enhanced by other drugs that modulate these systems, such as tricyclic antidepressants. nih.gov The co-administration with serotonergic drugs, including SSRIs and SNRIs, can also pose a risk of serotonin (B10506) syndrome. nih.gov
The table below summarizes key interactions between nalbuphine and other substances.
| Concomitant Substance Class | Type of Interaction | Potential Clinical Outcome | Mechanism |
|---|---|---|---|
| Benzodiazepines & Other CNS Depressants (e.g., alcohol, sedatives) | Pharmacodynamic Synergism | Profound sedation, respiratory depression, coma, death. drugs.comdrugs.com | Additive depressant effects on the central nervous system. drugs.com |
| Other Opioid Analgesics (μ-agonists) | Agonist-Antagonist Interaction | May precipitate withdrawal in opioid-dependent individuals; may reduce the analgesic effect of the μ-agonist. drugbank.com | Nalbuphine's antagonist activity at the μ-opioid receptor. drugbank.com |
| Muscle Relaxants | Potentiation | Enhanced neuromuscular blockade and increased risk of respiratory depression. nih.gov | Additive depressant effects. |
| Serotonergic Drugs (e.g., SSRIs, SNRIs, TCAs) | Potentiation | Potential for serotonin syndrome. nih.gov | Increased serotonergic activity. |
Advanced Analytical Methodologies and Formulation Research for Nalbuphine Hydrochloride Dihydrate
Chromatographic Techniques for Quantification and Impurity Profiling
Chromatographic methods are indispensable for separating and quantifying nalbuphine (B1235481) from its related substances and degradation products. High-performance liquid chromatography and gas chromatography, particularly when coupled with mass spectrometry, form the cornerstone of analytical strategies for this compound.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC is a versatile and widely used technique for the quality control of nalbuphine hydrochloride. researchgate.net Several methods have been developed to provide sensitive and accurate quantification.
One established HPLC method utilizes a BDS Hypersil C18 column (250 x 4.6 mm, 5µm particle size) with a mobile phase composed of 5 mM sodium acetate (B1210297) buffer (pH 5.5) and acetonitrile (B52724) in a 40:60 v/v ratio. researchgate.net The analysis is performed at ambient temperature with a flow rate of 1 ml/min and UV detection at 210 nm. researchgate.net This method demonstrates good linearity over a concentration range of 1-15 μg/ml, with a limit of detection (LOD) of 0.243 μg/ml and a limit of quantification (LOQ) of 0.737 μg/ml. researchgate.net
For the analysis of nalbuphine in plasma, a rapid and selective LC-MS/MS method has been developed, which can be considered a UPLC application due to its speed. This method uses a Phenomenex Kinetex PFP column (2.6 μm, 100 Å, 100 × 2.1 mm) with a mobile phase of 0.1% formic acid and 15 mM ammonium (B1175870) acetate in a water/acetonitrile mixture (60:40, v/v). nih.govsigmaaldrich.com With a flow rate of 0.3 mL/min, the total run time is only 2 minutes. nih.govsigmaaldrich.com
Another related technique, high-performance thin-layer chromatography (HPTLC), has also been developed for stability-indicating analysis. A validated HPTLC method employs a mobile phase of toluene, ethyl acetate, methanol (B129727), and triethylamine (B128534) (6.5:2.5:1:0.5, v/v/v/v) with densitometric detection at 210 nm. tandfonline.com
| Parameter | HPLC Method researchgate.net | LC-MS/MS Method nih.govsigmaaldrich.com | HPTLC Method tandfonline.com |
|---|---|---|---|
| Stationary Phase/Column | BDS Hypersil C18 (250 x 4.6 mm, 5µm) | Phenomenex Kinetex PFP (100 x 2.1 mm, 2.6µm) | Pre-coated silica (B1680970) gel 60 F254 plates |
| Mobile Phase | 5 mM Sodium Acetate buffer (pH 5.5) : Acetonitrile (40:60, v/v) | 0.1% Formic acid, 15 mM Ammonium Acetate in Water : Acetonitrile (60:40, v/v) | Toluene : Ethyl Acetate : Methanol : Triethylamine (6.5:2.5:1:0.5, v/v/v/v) |
| Flow Rate | 1.0 ml/min | 0.3 ml/min | N/A |
| Detection | UV at 210 nm | Positive Ion ESI-MS/MS | Densitometry at 210 nm |
| Linearity Range | 1-15 µg/ml | 0.50-500.00 ng/mL | Not Specified |
| LOD / LOQ | 0.243 / 0.737 µg/ml | LOQ: 0.5 ng/mL | Not Specified |
Gas Chromatography (GC) and Hyphenated Techniques (e.g., LC-MS, GC-MS)
Gas chromatography, especially when coupled with mass spectrometry (GC-MS), provides high specificity for the analysis of nalbuphine. A comparative study developed procedures for both GC-MS and HPLC with photodiode-array detection. nih.gov For GC-MS analysis, the drug is first extracted under alkaline conditions and then derivatized with N,O-bis-(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane. nih.gov This derivatization step is necessary to increase the volatility and thermal stability of the nalbuphine molecule for GC analysis. The GC-MS method demonstrated a limit of detection of 2.0 ng/mg. nih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful hyphenated technique for quantifying nalbuphine in complex matrices like human plasma. nih.govsigmaaldrich.com Detection is achieved using positive ion electrospray ionization (ESI) and monitoring the specific mass transition of nalbuphine from m/z 358 to 340. nih.govsigmaaldrich.com This method is highly sensitive, with a lower limit of quantitation (LLOQ) of 0.5 ng/mL in plasma, and selective, making it ideal for pharmacokinetic studies. nih.govsigmaaldrich.com The assay is linear over a wide concentration range from 0.50 to 500.00 ng/mL. nih.gov
Stability-Indicating Analytical Method Development
The development of stability-indicating analytical methods is a regulatory requirement to ensure that the analytical procedure can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.
A stability-indicating HPLC method for nalbuphine hydrochloride has been validated for its ability to separate the parent drug from its degradation products. researchgate.netresearchgate.net Stress testing was performed under various conditions, including aqueous, acidic (1M HCl), basic (1M NaOH), and oxidative (50% H₂O₂). researchgate.net The study found that nalbuphine hydrochloride was stable under aqueous, acidic, and basic reflux conditions. researchgate.net However, complete degradation occurred when the drug was refluxed with 50% hydrogen peroxide for six hours, indicating susceptibility to oxidation. researchgate.net The developed HPLC method was able to selectively analyze the drug in the presence of up to 87% of its oxidative degradate. researchgate.net
Similarly, a stability-indicating HPTLC method was developed and validated according to ICH guidelines, demonstrating its specificity in estimating nalbuphine in the presence of its degradation products formed under various stress conditions. tandfonline.com Spectrophotometric methods have also been developed that can selectively determine nalbuphine in the presence of its oxidative degradate. journaljpri.comresearchgate.net
Impurity Identification and Control Strategies
Controlling impurities in the final drug substance is critical for quality and safety. Research into the synthesis process of nalbuphine has led to the identification of process-related impurities and the development of strategies to control them. acs.org In one improved kilogram-scale synthesis process, ten process-related impurities were identified. acs.org A key focus was controlling the 6-β-epimer impurity, which was significantly reduced to only 0.08% in the crude product through the use of tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) as a reducing agent. acs.org The final product achieved a high purity of 99.95% by HPLC. acs.org
Commonly identified impurities and related substances for nalbuphine hydrochloride dihydrate are listed in pharmacopeial and non-pharmacopeial databases.
| Impurity Name | Nature |
|---|---|
| 6β-Nalbuphine (6-β-epimer) | Process-related impurity acs.orgsynzeal.com |
| (+)-Nalbuphine | Enantiomeric impurity synzeal.com |
| 2,2-Bis Nalbuphine | Process-related impurity synzeal.com |
| 6-Keto Nalbuphine HCl | Process-related impurity synzeal.com |
| 6α-Noroxymorphol | Related substance synzeal.com |
Spectroscopic and Electrochemical Characterization
Spectroscopic techniques are fundamental for the structural elucidation and quantitative analysis of nalbuphine hydrochloride.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry offers a simple and accessible method for the quantification of nalbuphine hydrochloride. The UV spectrum of nalbuphine in methanol shows a maximum absorbance (λmax) at 210 nm, which is often selected as the detection wavelength for chromatographic analysis. tandfonline.com
More advanced spectrophotometric methods have been developed based on the formation of colored ion-pair associates. austinpublishinggroup.comwordpress.com These methods involve reacting nalbuphine hydrochloride with specific coloring reagents. For instance, reaction with Bromophenol Blue (BPB) produces a colored complex with a λmax at 410 nm, while reaction with Chlorophenol Red (CPR) results in a complex with a λmax at 400 nm. austinpublishinggroup.comwordpress.com These colorimetric methods are sensitive and have been successfully applied for the determination of nalbuphine. austinpublishinggroup.comwordpress.com
Other approaches include difference spectrophotometry, where the pH-induced spectral shift between acidic (0.1 M HCl) and basic (0.1 M NaOH) solutions is measured at 299 nm to quantify the drug. journaljpri.com Additionally, derivative spectrophotometry, specifically the first derivative of ratio spectra, has been used to determine nalbuphine in the presence of its oxidative degradate, enhancing specificity. researchgate.netresearchgate.net
| Method Type | Reagent(s) / Conditions | Wavelength (λmax) | Linearity Range | Reference |
|---|---|---|---|---|
| Direct UV | Methanol | 210 nm | Not for quantification | tandfonline.com |
| Ion-Pair Association | Bromophenol Blue (BPB) | 410 nm | Up to 137.5 µg/mL | austinpublishinggroup.comwordpress.com |
| Ion-Pair Association | Chlorophenol Red (CPR) | 400 nm | Up to 50 µg/mL | austinpublishinggroup.comwordpress.com |
| pH Induced Difference | 0.1M NaOH vs 0.1 M HCl | 299 nm | 20-160 µg/mL | journaljpri.com |
| Oxidation-Reduction | Ce(IV) and Methyl Orange | 510 nm | Not Specified | nih.gov |
| Derivative of Ratio Spectra | In presence of oxidative degradate | Not Specified | 1-20 µg/ml | researchgate.netresearchgate.net |
Near-Infrared (NIR) Spectroscopy and Spectrofluorometry
Near-infrared (NIR) spectroscopy is a non-destructive analytical technique that has found applications in the pharmaceutical industry for raw material identification, process monitoring, and quality control. nih.govmetrohm.com While specific research on NIR spectroscopy for "Nalbuphine hydrochloride, dihydrate" is not extensively detailed in the provided results, the principles of NIR spectroscopy are broadly applicable. It is a valuable tool for the analysis of active pharmaceutical ingredients (APIs) and excipients, blend uniformity, and final product verification. metrohm.com The technique can be used to distinguish between different chemical compounds and to quantify their concentrations in a mixture. metrohm.comrsc.org
Spectrofluorometry is another highly sensitive analytical method that has been successfully employed for the determination of nalbuphine hydrochloride. ijpsr.comresearchgate.net A notable study developed a simple, rapid, and precise spectrofluorimetric method based on measuring the native fluorescence of nalbuphine hydrochloride in acetonitrile. ijpsr.comresearchgate.net The fluorescence intensity was measured at an emission wavelength of 337 nm after excitation at 285 nm. ijpsr.comresearchgate.net This method demonstrated a linear relationship between fluorescence and concentration over a range of 1-12 µg/ml, with a low limit of detection (LOD) of 0.175 µg/ml and a limit of quantification (LOQ) of 0.529 µg/ml. ijpsr.comresearchgate.net The method was also shown to be stability-indicating, capable of selectively analyzing the drug in the presence of its oxidative degradate. ijpsr.comresearchgate.net
Another spectrofluorimetric method involved the oxidation of nalbuphine with Cerium(IV), which produces fluorescent Cerium(III). The fluorescence of Ce(III) was monitored at 352 nm after excitation at 250 nm, and the intensity was found to be proportional to the concentration of nalbuphine. nih.gov
Table 1: Spectrofluorometric Analysis of Nalbuphine Hydrochloride
| Parameter | Value | Reference |
| Excitation Wavelength | 285 nm | ijpsr.comresearchgate.net |
| Emission Wavelength | 337 nm | ijpsr.comresearchgate.net |
| Linearity Range | 1-12 µg/ml | ijpsr.comresearchgate.net |
| Limit of Detection (LOD) | 0.175 µg/ml | ijpsr.comresearchgate.net |
| Limit of Quantification (LOQ) | 0.529 µg/ml | ijpsr.comresearchgate.net |
| Mean Recovery (in presence of degradate) | 101.37 ± 0.72% | ijpsr.comresearchgate.net |
| Mean Recovery (commercial preparation) | 100.14 ± 0.89% | ijpsr.comresearchgate.net |
Cyclic Voltammetry and Conductometric Titration
Electrochemical techniques like cyclic voltammetry and conductometric titration have proven to be effective for the analysis and sensing of nalbuphine hydrochloride. researchcommons.orglupinepublishers.comresearchcommons.org Cyclic voltammetry, a powerful electrochemical tool, has been used to study the electrochemical behavior of nalbuphine hydrochloride and its interaction with metal ions. researchcommons.orglupinepublishers.comresearchcommons.org
One study investigated the electrochemical sensing of nalbuphine hydrochloride using a glassy carbon electrode. researchcommons.orgresearchcommons.org The research explored the complex formation between nalbuphine hydrochloride and cadmium chloride (CdCl2) and copper(II) ions. researchcommons.orglupinepublishers.comresearchcommons.org The cyclic voltammograms, recorded at various scan rates, provided insights into the redox mechanism and the diffusion-controlled nature of the reaction. researchcommons.orglupinepublishers.comresearchcommons.org The addition of nalbuphine hydrochloride to the metal ion solution led to a decrease in the redox peak currents, indicating a complexation reaction, which forms the basis for its electrochemical detection. researchcommons.org
Conductometric titration has also been employed to study the complex formation of nalbuphine hydrochloride with metal ions. researchcommons.orgresearchcommons.org This method involves measuring the change in electrical conductance of a solution as a titrant is added. The formation of complexes between nalbuphine hydrochloride and metal ions, such as Cd(II) and Cu(II), was confirmed by the breaks in the titration curves. researchcommons.orglupinepublishers.comresearchcommons.org These studies determined the stoichiometry of the complexes, which were found to be in 1:1 and 1:2 (metal:ligand) ratios. researchcommons.orgresearchcommons.org Furthermore, thermodynamic parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of complex formation were calculated, providing valuable information about the spontaneity and nature of the interaction. researchcommons.orglupinepublishers.com
Table 2: Electrochemical and Thermodynamic Parameters of Nalbuphine Hydrochloride Complexes
| Parameter | Finding | Reference |
| Cyclic Voltammetry | ||
| Electrode Used | Glassy Carbon Electrode | researchcommons.orgresearchcommons.org |
| Interaction Studied | Complexation with Cd(II) and Cu(II) ions | researchcommons.orglupinepublishers.comresearchcommons.org |
| Observation | Decrease in redox peak currents upon addition of Nalbuphine HCl | researchcommons.org |
| Conductometric Titration | ||
| Complex Stoichiometry (M:L) | 1:1 and 1:2 | researchcommons.orgresearchcommons.org |
| Formation Constant Order | K_f (1:2) > K_f (1:1) | researchcommons.orgresearchcommons.org |
| Thermodynamic Parameters | ||
| Gibbs Free Energy (ΔG°) | Calculated for complex formation | researchcommons.orglupinepublishers.com |
| Enthalpy (ΔH°) and Entropy (ΔS°) | Estimated for complex formation and association | researchcommons.org |
Polymorphism and Solid-State Studies of Nalbuphine Hydrochloride Dihydrate
The solid-state properties of an active pharmaceutical ingredient, including its crystalline and amorphous forms, are crucial as they can influence its stability, solubility, and bioavailability.
Cocrystal Formation Research
There is no specific information in the provided search results regarding cocrystal formation research for "Nalbuphine hydrochloride, dihydrate." Cocrystallization is a technique used to modify the physicochemical properties of an API by co-crystallizing it with a benign coformer. This approach can be used to enhance solubility, dissolution rate, and stability. Given the importance of these properties for drug performance, research into cocrystals of nalbuphine hydrochloride could be a valuable area for future investigation.
Research into Novel Drug Delivery Systems (Preclinical Focus)
Developing novel drug delivery systems is a key area of pharmaceutical research aimed at improving drug efficacy and patient compliance.
Stability Assessment of Formulated Products Under Stress Conditions
The intrinsic stability of Nalbuphine Hydrochloride in formulated products is a critical parameter evaluated through forced degradation studies. These studies expose the drug to a variety of stress conditions that are more severe than accelerated stability testing conditions. Such conditions, including acidic and alkaline hydrolysis, oxidative stress, thermal stress, and photolysis, are employed to identify potential degradation products and establish the degradation pathways of the active pharmaceutical ingredient (API). This information is crucial for the development of stable formulations and accurate, stability-indicating analytical methods.
Forced degradation studies have demonstrated that Nalbuphine Hydrochloride is susceptible to degradation under several stress conditions. The extent of degradation is dependent on the specific stressor and the conditions applied, such as the concentration of the reagent, temperature, and duration of exposure.
Acidic and Alkaline Hydrolysis:
Under acidic conditions, Nalbuphine Hydrochloride has shown susceptibility to degradation. One study subjected a solution of the pure drug to 0.01 M hydrochloric acid (HCl) for one hour at room temperature, which resulted in a degradation of 18.72%. tandfonline.com A corresponding formulation under the same conditions showed a degradation of 16.69%. tandfonline.com Similarly, exposure to alkaline conditions, specifically 0.01 M sodium hydroxide (B78521) (NaOH) for one hour at room temperature, led to degradation of the pure drug. tandfonline.com In contrast, another study reported no degradation under aqueous, acidic (1M HCl), or basic (1M NaOH) conditions when refluxed for different time intervals. researchgate.netresearchgate.net This highlights the influence of experimental conditions on degradation outcomes.
Oxidative Degradation:
Oxidative stress has been identified as a significant factor in the degradation of Nalbuphine Hydrochloride. Treatment with 3% hydrogen peroxide (H₂O₂) resulted in significant degradation. tandfonline.com Specifically, exposure of the pure drug to 1% H₂O₂ at room temperature for 30 minutes led to 18.06% degradation, while the formulation degraded by 15.17% under the same conditions. tandfonline.com Another study that refluxed the drug with 50% H₂O₂ for six hours observed complete degradation. researchgate.netresearchgate.net The development of stability-indicating methods has focused on effectively separating nalbuphine from its oxidative degradants. journaljpri.comresearchgate.netijpsr.com For instance, a developed HPLC method was able to selectively analyze the drug in the presence of up to 87% of its oxidative degradate. researchgate.net
Thermal and Photolytic Degradation:
Thermal stress has also been shown to impact the stability of Nalbuphine Hydrochloride. When subjected to dry heat at 110°C in a hot air oven for 45 minutes, both the pure drug and its pharmaceutical formulation underwent degradation. tandfonline.com Photolytic degradation was also observed upon exposure to UV light for one hour. tandfonline.com To mitigate light-induced degradation, it is recommended that intact vials and ampuls of Nalbuphine Hydrochloride be protected from excessive light. ashp.org
The following tables summarize the findings from forced degradation studies on Nalbuphine Hydrochloride under various stress conditions.
Table 1: Summary of Forced Degradation Studies on Nalbuphine Hydrochloride Pure Drug
| Stress Condition | Reagent/Method | Duration | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 0.01 M HCl | 1 hour | Room Temperature | 18.72 | tandfonline.com |
| Oxidative Degradation | 1% H₂O₂ | 30 minutes | Room Temperature | 18.06 | tandfonline.com |
| Thermal Degradation | Hot Air Oven | 45 minutes | 110°C | Not Specified | tandfonline.com |
| Photolytic Degradation | UV Light | 1 hour | Not Specified | Not Specified | tandfonline.com |
| Oxidative Degradation | 50% H₂O₂ | 6 hours | Reflux | Complete | researchgate.netresearchgate.net |
Table 2: Summary of Forced Degradation Studies on Nalbuphine Hydrochloride Formulation
| Stress Condition | Reagent/Method | Duration | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 0.01 M HCl | 1 hour | Room Temperature | 16.69 | tandfonline.com |
| Oxidative Degradation | 1% H₂O₂ | 30 minutes | Room Temperature | 15.17 | tandfonline.com |
| Thermal Degradation | Hot Air Oven | 45 minutes | 110°C | Not Specified | tandfonline.com |
These studies underscore the importance of controlling storage conditions and considering potential interactions with excipients to ensure the stability and quality of Nalbuphine Hydrochloride formulated products. The identification of degradation products under these stress conditions is fundamental to the development of robust, stability-indicating analytical methods for routine quality control.
Structure Activity Relationship Sar and Molecular Modeling Studies of Nalbuphine Hydrochloride Dihydrate
Elucidation of Structural Determinants for Opioid Receptor Affinity and Efficacy
Nalbuphine's unique profile as a kappa-opioid receptor (KOR) agonist and a mu-opioid receptor (MOR) partial antagonist or antagonist is dictated by the specific features of its morphinan (B1239233) structure. nih.govdrugbank.comnih.gov The affinity and functional activity of nalbuphine (B1235481) at these receptors are highly dependent on its constituent chemical moieties and their precise three-dimensional arrangement.
The molecular structure of nalbuphine, an organic heteropentacyclic compound derived from a morphinan hydride, is key to its receptor interactions. nih.gov Several functional groups are critical for its binding and activity profile:
N-substituent: The N-cyclobutylmethyl group is a crucial determinant of nalbuphine's mixed agonist-antagonist properties. Unlike the N-methyl group in morphine (a MOR agonist), the bulkier cyclobutylmethyl group is primarily responsible for the antagonistic activity at the MOR. This substitution pattern is a common strategy in developing opioid antagonists or mixed-profile ligands.
Phenolic 3-Hydroxyl Group: This group is a common feature in many morphinan opioids and is generally considered important for high-affinity binding to the MOR. It can act as a hydrogen bond donor, interacting with key residues within the receptor's binding pocket.
14-Hydroxyl Group: The presence of a hydroxyl group at the C14 position is another defining feature of nalbuphine. This moiety, along with the N-substituent, contributes to its KOR agonism and MOR antagonism.
4,5-Epoxy Bridge (Furan Ring): The rigid furan (B31954) ring system is characteristic of the morphinan scaffold. Studies involving the replacement of the phenolic-OH group with a carboxamido group and the opening of the furan ring have shown significant changes in receptor affinity. nih.gov For instance, a nalbuphine derivative with an "open" furan ring and a carboxamido group displayed a 7-fold higher affinity for the MOR compared to its "closed" ring counterpart. nih.gov This suggests that the conformation of this region and its ability to form specific interactions, such as hydrogen bonds, are critical for receptor binding. nih.gov
Research has systematically explored how modifications to these moieties impact receptor binding. In one study, replacing the phenolic-OH group of nalbuphine with a carboxamido group resulted in a compound with a 4-fold and 6-fold higher affinity for delta (δ) and kappa (κ) receptors, respectively, while maintaining comparable affinity for the mu (μ) receptor. nih.gov
Table 1: Comparative Opioid Receptor Binding Affinities of Nalbuphine and Related Compounds
This table presents the inhibitor constant (Ki, in nM) for various opioids at different receptor types, indicating their binding potency. A lower Ki value signifies a higher binding affinity.
| Compound | μ1 Receptor Ki (nM) | μ2 Receptor Ki (nM) | κ1 Receptor Ki (nM) | δ Receptor Ki (nM) |
| Nalbuphine | ~2.9 | ~4.4 | ~2.1 | ~26 |
| Morphine | ~2.9 | ~10.4 | ~12.2 | ~240 |
| Fentanyl | ~0.7 | ~1.4 | ~1000 | ~1000 |
| Butorphanol (B1668111) | ~0.9 | ~0.5 | ~0.5 | ~15 |
| Dezocine | ~2.9 | ~10.4 | ~12.2 | ~31 |
Data sourced from Chen et al. (1993) sigmaaldrich.comcapes.gov.br
The pharmacological activity of nalbuphine is intrinsically linked to its specific stereochemistry, defined by the rigid pentacyclic morphinan core. The IUPAC name, (4R,4aS,7S,7aR,12bS)-3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol, specifies the precise spatial arrangement of its atoms and chiral centers. nih.gov
This specific configuration is essential for the molecule to fit correctly into the three-dimensional binding pockets of the opioid receptors. Even minor changes in the stereochemistry can lead to a dramatic loss of activity or alter the pharmacological profile from agonist to antagonist, or vice versa. The defined orientation of the functional groups, such as the N-cyclobutylmethyl sidechain and the hydroxyl groups, allows for optimal interaction with specific amino acid residues within the receptor. The stereospecificity of opioid receptors is a well-established principle, and nalbuphine's activity is a direct consequence of its unique and correct stereochemical conformation, which is complementary to the topography of the KOR and MOR binding sites.
Computational Chemistry and Molecular Docking Approaches
Computational methods, including molecular docking and dynamic simulations, are powerful tools for investigating how nalbuphine interacts with opioid receptors at an atomic level. nih.gov These approaches provide insights that are often difficult to obtain through experimental methods alone and are instrumental in designing new, more effective opioid ligands. nih.gov
Molecular docking simulations place a ligand, such as nalbuphine, into the binding site of a receptor to predict its preferred binding orientation and affinity. nih.gov These simulations for morphinan-like compounds have revealed key interactions that stabilize the ligand-receptor complex:
Salt Bridge Formation: The protonated tertiary amine in the nalbuphine molecule is predicted to form a crucial ionic bond (salt bridge) with a conserved aspartic acid residue (Asp147 in the MOR) in transmembrane helix 3 (TM3). This interaction is considered a primary anchor point for most opioid ligands. mdpi.com
Hydrogen Bonding: The phenolic hydroxyl group and the C14-hydroxyl group of nalbuphine can act as hydrogen bond donors or acceptors, forming specific hydrogen bonds with polar amino acid residues like tyrosine, histidine, and asparagine within the binding pocket.
Hydrophobic and Aromatic Interactions: The aromatic ring of nalbuphine is thought to engage in π–π stacking interactions with aromatic residues, such as tyrosine (Tyr326) and tryptophan (Trp293), in the receptor. mdpi.com The cyclobutyl portion of the N-substituent fits into a specific hydrophobic sub-pocket, contributing to its unique activity profile.
These simulations help to rationalize the observed affinities and functional activities of nalbuphine at different opioid receptors, whose binding pockets have subtle but significant differences in shape and amino acid composition. mdpi.com
The insights gained from SAR and docking studies are used to build predictive models for the design of novel nalbuphine analogs with improved properties. nih.gov These models, often based on pharmacophore hypotheses or quantitative structure-activity relationship (QSAR) analyses, define the essential three-dimensional arrangement of chemical features required for a specific pharmacological activity.
For example, a pharmacophore model for a KOR agonist might specify the precise locations of a protonated amine, a hydroxyl group, and a hydrophobic aromatic feature. Researchers can then computationally screen virtual libraries of novel compounds to see how well they fit this model. nih.gov Docking scores and calculated binding energies are used to rank these virtual compounds, prioritizing the most promising candidates for chemical synthesis and biological testing. nih.gov This predictive, in-silico approach significantly accelerates the drug discovery process by focusing resources on molecules with the highest probability of success. This strategy was implicitly used in the design of novel nalbuphine derivatives where modifications to the furan ring and phenolic hydroxyl group were guided by a pharmacophore hypothesis aimed at stabilizing a bioactive conformation. nih.gov
Rational Design Principles for Modulating Opioid Receptor Functional Selectivity
Rational design aims to create ligands that can selectively activate certain intracellular signaling pathways over others, a concept known as biased agonism or functional selectivity. nih.gov Nalbuphine's mixed KOR agonist/MOR antagonist profile is an inherent form of receptor selectivity. The goal of rational design is to further refine this selectivity to develop safer and more effective analgesics.
One key principle is the design of bivalent ligands . These consist of two distinct pharmacophores connected by a linker. For example, researchers have synthesized bivalent ligands by linking butorphanol (another mixed agonist/antagonist) to nalbuphine. nih.gov The rationale is that such a molecule could simultaneously interact with two different receptor binding sites, potentially on a receptor heterodimer (e.g., a MOR-KOR dimer), to produce a unique and desirable pharmacological profile that cannot be achieved with a single pharmacophore. nih.gov
Another principle involves modifying the ligand structure to influence the conformation it stabilizes upon binding to the receptor. Different receptor conformations can preferentially couple to different intracellular signaling partners (e.g., G-proteins vs. β-arrestins). nih.gov It is hypothesized that the analgesic effects of opioids are primarily mediated by G-protein signaling, while adverse effects like respiratory depression and constipation may be linked to the β-arrestin pathway. nih.gov By fine-tuning the structure of nalbuphine, it may be possible to create analogs that are "biased" towards G-protein activation at the KOR, potentially offering analgesia with fewer side effects. This rational, structure-based approach is at the forefront of modern opioid research. nih.gov
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing the purity and stability of nalbuphine hydrochloride dihydrate in preclinical studies?
- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) with UV detection for quantitative purity analysis, ensuring a mobile phase compatible with hydrophilic interaction chromatography (HILIC) to resolve polar degradation products. Confirm structural integrity via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared spectroscopy (FTIR) for functional group validation. Monitor hydrate stability using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess water loss and phase transitions under controlled humidity conditions .
Q. How should researchers design experiments to evaluate the solubility and dissolution kinetics of nalbuphine hydrochloride dihydrate in aqueous buffers?
- Methodological Answer : Employ the shake-flask method with phosphate-buffered saline (PBS) at physiologically relevant pH (e.g., 7.4) to measure equilibrium solubility. Use USP dissolution apparatus II (paddle method) at 50 rpm, with sink conditions maintained by surfactants like polysorbate 80. Quantify dissolution rates via UV spectrophotometry or HPLC, correlating results with the Noyes-Whitney equation to model diffusion-layer dynamics .
Q. What protocols ensure reproducibility in synthesizing nalbuphine hydrochloride dihydrate for in vitro assays?
- Methodological Answer : Follow strict crystallization protocols: dissolve nalbuphine free base in ethanol/water (1:3 v/v), add stoichiometric HCl under nitrogen, and crystallize at 4°C for 48 hours. Isolate crystals via vacuum filtration, wash with cold ether, and validate dihydrate formation via powder X-ray diffraction (PXRD) to confirm lattice parameters matching reference data (e.g., ICDD PDF-4+ 00-064-1234) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic parameters (e.g., half-life variability) between animal models and human trials?
- Methodological Answer : Conduct interspecies allometric scaling using body surface area normalization and physiologically based pharmacokinetic (PBPK) modeling to account for metabolic differences. Validate hepatic clearance mechanisms via microsomal stability assays (human vs. rodent CYP450 isoforms). Use population pharmacokinetic (PopPK) approaches in clinical trials to identify covariates (e.g., renal function, age) affecting half-life .
Q. What experimental strategies differentiate the pharmacological effects of nalbuphine hydrochloride dihydrate’s kappa-agonist/mu-antagonist activity in complex pain models?
- Methodological Answer : Employ selective opioid receptor knockout (KO) murine models to isolate kappa vs. mu pathways. Use in vivo electrophysiology in dorsal root ganglia (DRG) neurons to measure inhibition of voltage-gated calcium channels (VGCCs) post-nalbuphine exposure. Pair these with behavioral assays (e.g., tail-flick test) under naloxone challenge to confirm mu-antagonism dominance at higher doses .
Q. How does the dihydrate form influence nalbuphine’s solid-state stability compared to anhydrous or solvate forms?
- Methodological Answer : Perform accelerated stability studies (40°C/75% RH) with PXRD and dynamic vapor sorption (DVS) to track hydrate-anhydrate phase transitions. Compare degradation pathways (e.g., oxidative dealkylation) via forced degradation studies (H₂O₂, light exposure). Computational modeling (e.g., molecular dynamics simulations) can predict water molecule interactions within the crystal lattice that enhance stability .
Q. What statistical frameworks are optimal for analyzing contradictory efficacy data in nalbuphine’s dual opioid activity across heterogeneous patient cohorts?
- Methodological Answer : Apply Bayesian hierarchical models to pool data from disparate studies while adjusting for covariates (e.g., genetic polymorphisms in OPRM1/OPRK1 receptors). Use meta-regression to quantify heterogeneity sources. For preclinical data, apply mixed-effects models to account for inter-animal variability in nociception thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
